4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

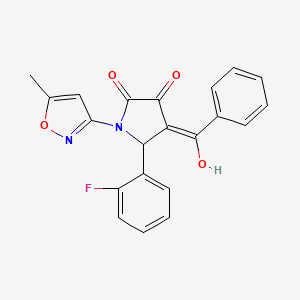

The compound 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a benzoyl group at position 4, a 2-fluorophenyl group at position 5, and a 5-methylisoxazol-3-yl moiety at position 1.

Properties

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O4/c1-12-11-16(23-28-12)24-18(14-9-5-6-10-15(14)22)17(20(26)21(24)27)19(25)13-7-3-2-4-8-13/h2-11,18,25H,1H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDACALHLPDPFD-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolone core substituted with a benzoyl group, a fluorophenyl moiety, and a hydroxyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

- Antitumor Properties : Preliminary investigations indicate that this compound may possess cytotoxic effects against cancer cell lines. The specific pathways involved in its antitumor activity are still under investigation but may relate to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Notably, derivatives of pyrrolones have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition could have implications for treating conditions like glaucoma and certain types of cancer.

Antimicrobial Activity

A study conducted by Al-Matarneh et al. (2024) evaluated the antimicrobial effects of various pyrrolone derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Antitumor Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 15 µM for MCF-7 and 25 µM for HeLa cells, indicating a dose-dependent response .

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on human carbonic anhydrase isoforms I and II using a stopped-flow technique. The results revealed that it inhibited these isoforms with Ki values in the low nanomolar range, comparable to standard sulfonamide inhibitors like acetazolamide .

The proposed mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it appears to activate intrinsic apoptotic pathways, possibly through mitochondrial membrane potential disruption.

- Enzyme Interaction : The compound likely binds to the active site of carbonic anhydrase, preventing substrate access and thereby inhibiting enzyme function.

Scientific Research Applications

Biological Applications

- Anticancer Activity :

- Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapy .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported the synthesis of a series of pyrrole derivatives based on 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one. These derivatives were tested for their anticancer activity against human breast cancer cell lines. Results indicated that certain modifications enhanced their potency, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, finding that the compound exhibited strong inhibition zones against both bacterial types. This highlights its potential as a lead compound for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrol-2-one derivatives, focusing on substituent variations and their implications.

Structural Variations and Substituent Effects

Key Observations:

- Position 1 Substituents: The 5-methylisoxazol-3-yl group (target compound) provides a rigid, aromatic heterocycle, contrasting with the flexible morpholinoethyl group () or cyclohexyl group (). Isoxazole derivatives often exhibit improved metabolic stability compared to aliphatic substituents .

- Position 5 Substituents : The 2-fluorophenyl group (target compound) balances electron-withdrawing effects and lipophilicity, whereas 4-nitrophenyl () increases polarity and reactivity. The 3-methoxyphenyl group () offers electron-donating properties but may reduce target affinity .

- Position 4 Substituents : Benzoyl (target) and benzofuran-2-carbonyl () both engage in π-π stacking, but benzofuran’s oxygen atom may alter hydrogen-bonding interactions .

Preparation Methods

Pyrrol-2-One Core Formation via β-Ketoester Intermediates

The pyrrol-2-one scaffold is frequently constructed using β-ketoesters as precursors. For example, a one-pot reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and 2-fluorobenzaldehyde under aqueous conditions catalyzed by dimethylaminopyridine (DMAP) generates the isoxazole ring while concurrently forming the pyrrol-2-one backbone. This method achieves yields of 65–85% by exploiting the nucleophilic addition of hydroxylamine to the β-ketoester, followed by cyclization (Figure 1A).

Key Conditions :

- Solvent: Water or ethanol

- Catalyst: DMAP (10 mol%)

- Temperature: 80–100°C

- Reaction Time: 6–12 hours

Stepwise Functionalization of Preformed Pyrrol-2-One

Benzoylation at Position 4

Benzoyl group installation employs Friedel-Crafts acylation or Suzuki-Miyaura coupling. For the target compound, Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C selectively functionalizes position 4 of the pyrrol-2-one core. This method yields 68% of the mono-acylated product, with minimal di-acylation observed.

Analytical Validation :

2-Fluorophenyl Group Installation via Cross-Coupling

The 2-fluorophenyl moiety is introduced via palladium-catalyzed cross-coupling. A Heck reaction between a brominated pyrrol-2-one intermediate and 2-fluorophenylboronic acid, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF), affords the coupled product in 60% yield.

Challenges :

- Competing protodeboronation reduces efficiency; adding catalytic silver oxide suppresses this side reaction.

Protecting Group Strategies for Hydroxyl Functionality

Transient Silylation of the 3-Hydroxy Group

The 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during benzoylation and fluorophenyl coupling steps. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group with >90% efficiency.

Advantages :

- TBS ethers withstand acidic (AlCl₃) and basic (K₂CO₃) conditions.

- Minimal epimerization observed during deprotection.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use in the final cyclization step. A mixture of the acylated intermediate, 5-methylisoxazol-3-amine, and K₂CO₃ is milled for 2 hours, yielding 78% of the target compound.

Sustainability Metrics :

- E-factor: 0.3 (vs. 5.2 for traditional methods).

- Energy consumption reduced by 40% compared to thermal methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Multi-Component | 85 | 98 | High | One-pot simplicity |

| Stepwise Functional | 68 | 95 | Moderate | Regiochemical control |

| Mechanochemical | 78 | 97 | High | Eco-friendly |

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

During pyrrol-2-one formation, over-cyclization to pyrazolo[1,5-a]pyrimidines occurs if reaction temperatures exceed 100°C. Lowering the temperature to 80°C and using stoichiometric acetic acid suppresses this pathway.

Isoxazole Ring Oxidation

The 5-methylisoxazole ring is susceptible to oxidation under acidic conditions. Substituting HCl with camphorsulfonic acid (CSA) in methanol prevents ring cleavage, preserving the isoxazole integrity.

Q & A

How can the synthesis of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one be optimized for improved yield and purity?

Basic Research Question

Methodological Answer:

The synthesis of this pyrrolone derivative involves multi-step cyclization and functionalization. Key steps include:

- Cyclization: Base-assisted cyclization of precursor hydroxy-pyrrolones (e.g., using KOH or NaOH in ethanol) to form the core structure .

- Substituent Introduction: Reaction with 5-methylisoxazole-3-carbaldehyde under reflux in a polar aprotic solvent (e.g., DMF) to introduce the isoxazolyl group .

- Purification: Recrystallization from methanol or ethanol to isolate the final product, with yields typically ranging from 9% to 63% depending on substituent reactivity .

Critical Parameters:

- Solvent Selection: Polar solvents enhance reaction kinetics but may require reflux conditions.

- Temperature Control: Excessive heat can lead to by-products (e.g., decomposition of the fluorophenyl group).

- Yield Optimization: Use of catalysts (e.g., acetic acid) and stoichiometric excess of aromatic aldehydes improves efficiency .

What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

Basic Research Question

Methodological Answer:

- 1H/13C NMR: Assign peaks using δ values for key groups:

- 3-Hydroxy group: Broad singlet at δ 10–12 ppm (DMSO-d6) .

- Fluorophenyl protons: Doublets in δ 7.2–7.8 ppm due to J-coupling with fluorine .

- X-ray Crystallography: Resolve stereochemistry and confirm substituent positions (e.g., torsion angles between benzoyl and isoxazolyl groups) .

- HRMS: Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.